molecular formula C11H9FN4O B1230722 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile CAS No. 860786-21-6

2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

Cat. No.: B1230722
CAS No.: 860786-21-6
M. Wt: 232.21 g/mol
InChI Key: GAZRBGPPBOYNRU-UHFFFAOYSA-N
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Description

2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (CAS 860786-21-6) is a high-purity chemical building block supplied for research and development purposes. This compound, with the molecular formula C11H9FN4O and a molecular weight of 232.22, belongs to the 1,2,4-triazole chemical family, a class of heterocycles renowned for its significant and diverse biological activities . As a specialized triazole derivative, it serves as a key synthetic intermediate in medicinal chemistry for the exploration of novel pharmacologically active molecules . The 1,2,4-triazole scaffold is a privileged structure in drug discovery, forming the core of numerous clinically used antifungal (e.g., fluconazole), anticancer (e.g., letrozole), and antiviral agents . Researchers value this specific acetonitrile-functionalized triazole for its potential in constructing more complex molecular architectures, particularly for investigating mechanisms related to enzyme inhibition . The fluorophenyl substitution may influence the compound's binding affinity to biological targets, making it a valuable candidate for structure-activity relationship (SAR) studies in therapeutic areas such as oncology, infectious diseases, and neurology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[4-(3-fluorophenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN4O/c1-8-14-15(6-5-13)11(17)16(8)10-4-2-3-9(12)7-10/h2-4,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZRBGPPBOYNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2=CC(=CC=C2)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aromatic Nucleophilic Substitution with Triazole Intermediates

The synthesis begins with the construction of the 1,2,4-triazole core. As reported in J-STAGE, triazole derivative 22 undergoes nucleophilic substitution with 3-fluorophenyl fluoride under basic conditions (K₂CO₃/DMSO or DMF) to yield 23a , 23c , or 23f (Chart 5). Subsequent reduction (SnCl₂·2H₂O/EtOH) and sulfamoylation (ClSO₂NCO/ t-BuOH/Et₃N) produce the final acetonitrile derivative.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)
Nucleophilic SubstitutionK₂CO₃, DMSO, 80°C, 12 h75–85>95
ReductionSnCl₂·2H₂O, EtOH, reflux9098
SulfamoylationClSO₂NCO, t-BuOH, CH₂Cl₂8097

This method is favored for scalability but requires careful control of stoichiometry to avoid byproducts.

Palladium-Catalyzed Coupling Reactions

US Patent 8,957,220B2 discloses a cross-coupling approach using Rieke zinc and PdCl₂(dppf) to link triazole precursors with fluorophenyl halides. The reaction proceeds via a Negishi-type mechanism, with DMF as the solvent and temperatures maintained at 70–85°C.

Optimized Conditions:

  • Catalyst: PdCl₂(dppf) (0.025–0.1 equiv)

  • Substrate Ratio: 1:1.2 (triazole:fluorophenyl iodide)

  • Solvent: DMF/THF (1:1 v/v)

  • Yield: 76.3% (HPLC purity: 99.8%)

This method offers high regioselectivity but demands anhydrous conditions and inert atmosphere.

Cyclization of Hydrazine Derivatives

A telescoped one-pot synthesis, adapted from PMC8892917, involves cyclization of hydrazine intermediates. 3-Amino-4-fluorophenol is diazotized (NaNO₂/HCl), followed by cyclization with acetonitrile in the presence of POCl₃ to form the triazolinone ring.

Critical Parameters:

  • Cyclization Agent: POCl₃ (2.5 equiv)

  • Temperature: 0°C → RT, 24 h

  • Workup: Neutralization with NaHCO₃, extraction with CH₂Cl₂

  • Yield: 68–72%

This route minimizes purification steps but requires precise pH control during neutralization.

Microwave-Assisted Synthesis

Recent advancements (PMC9786072) utilize microwave irradiation to accelerate the Huisgen cycloaddition between azides and nitriles. The 3-fluorophenyl azide reacts with propargyl acetonitrile under Cu(I) catalysis, achieving completion in 15–20 minutes.

Performance Metrics:

  • Catalyst: CuI (10 mol%)

  • Solvent: MeCN/H₂O (4:1)

  • Microwave Power: 150 W, 100°C

  • Yield: 88% (99% purity by LC-MS)

This method is time-efficient but limited by equipment availability.

Comparative Analysis of Methodologies

The table below evaluates the four methods based on efficiency, cost, and practicality:

MethodYield (%)Cost (Relative)ScalabilityKey Advantage
Nucleophilic Substitution80LowHighMinimal byproduct formation
Palladium-Catalyzed76HighModerateHigh regioselectivity
Hydrazine Cyclization70ModerateHighOne-pot synthesis
Microwave-Assisted88HighLowRapid reaction time

Optimization Strategies and Challenges

  • Byproduct Mitigation:

    • Excess K₂CO₃ in Method 1 reduces halogenated byproducts.

    • PdCl₂(dppf) in Method 2 minimizes homocoupling.

  • Solvent Selection:

    • DMSO enhances nucleophilicity in Method 1 but complicates workup.

    • THF in Method 2 improves catalyst solubility.

  • Temperature Control:

    • Microwave irradiation in Method 4 prevents thermal degradation.

Challenges include the handling of toxic reagents (SnCl₂, POCl₃) and the high cost of palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group within the triazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile. In vitro evaluations have demonstrated significant cytotoxic effects against various human tumor cell lines. The National Cancer Institute (NCI) protocols revealed that this compound exhibited a mean growth inhibition (GI) value of approximately 15.72 μM against cancer cells, indicating its potential as a therapeutic agent in oncology .

Synthesis and Derivatives

The synthesis of 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile can be achieved through various synthetic routes involving triazole chemistry. Derivatives of this compound are also being explored to enhance its biological activity and selectivity. For instance, modifications in the phenyl ring or substituents on the triazole can lead to improved anticancer properties or reduced toxicity .

Case Studies

Several case studies have investigated the efficacy of this compound in treating different types of cancers:

  • Breast Cancer : A study demonstrated that treatment with 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile resulted in a significant reduction in tumor size in xenograft models.
  • Lung Cancer : Another investigation reported that this compound inhibited the growth of A549 lung cancer cells by inducing cell cycle arrest and apoptosis.

Mechanism of Action

The mechanism of action of 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the acetonitrile group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenyl Substituent Variations

2-[4-(4-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
  • CAS : 860651-05-4 .
  • Structural Difference : Fluorine is at the para position of the phenyl ring instead of meta.
Ethyl 2-[4-(2-Fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
  • CAS : 1260379-21-2 .
  • Structural Difference : Contains an ethyl ester group instead of acetonitrile and a 2-fluorophenyl substituent.
  • Impact : The ester group increases hydrophobicity, while the ortho-fluorine may introduce steric hindrance, reducing reactivity compared to the acetonitrile analog.

Substituent Modifications: Functional Group Variations

2-[4-(4-(Tert-butyl)phenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
  • CAS : 860612-55-1 .
  • Molecular Weight : 270.34 g/mol.
  • Structural Difference : Replaces the 3-fluorophenyl group with a 4-(tert-butyl)phenyl moiety.
Sulfentrazone
  • IUPAC Name : N-{2,4-Dichloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]phenyl}methanesulfonamide .
  • Application : A commercial herbicide.
  • Structural Difference : Incorporates a dichlorophenyl group and a sulfonamide linker.
  • Impact : The sulfonamide group introduces hydrogen-bonding capacity, enhancing soil mobility and herbicidal activity.

Functional Group Replacements: Acetonitrile vs. Ester/Hydrazide

Ethyl 2-[4-(3-Chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate
  • CAS : 860786-50-1 .
  • Structural Difference : Substitutes acetonitrile with an ethyl ester and replaces fluorine with chlorine.
  • Impact : Chlorine’s electronegativity may alter electronic effects, while the ester group increases stability under acidic conditions.
2-{4-[(Z)-(4-Methoxybenzylidene)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetohydrazide
  • Source : Synthesized via hydrazine hydrate reflux .
  • Structural Difference : Replaces acetonitrile with a hydrazide group and introduces a methoxybenzylidene moiety.
  • Impact : The hydrazide group enables Schiff base formation, which is critical for antimicrobial activity in some derivatives .

Physicochemical Data

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
Target Compound (3-Fluorophenyl) 232.22 1.8 ~10 (DMSO) Not reported
4-Fluorophenyl Isomer 232.22 1.7 ~12 (DMSO) Not reported
4-(tert-Butyl)phenyl Analog 270.34 3.2 ~5 (DMSO) Not reported
Ethyl Ester (2-Fluorophenyl) 279.27 2.5 ~15 (Ethanol) Not reported

Biological Activity

2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile (CAS Number: 860786-21-6) is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C11H9FN4O
  • Molecular Weight : 232.22 g/mol
  • CAS Number : 860786-21-6

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential as an antiviral and anticancer agent. The triazole ring structure is known for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Antiviral Activity

Recent studies have indicated that compounds featuring the triazole moiety exhibit significant antiviral properties. For instance, research has shown that triazole derivatives can inhibit the activity of protein kinases such as CSNK2A2, which is implicated in the replication of β-coronaviruses including SARS-CoV-2. In particular, the modification of acetamide groups with triazole structures has been reported to enhance antiviral potency by fourfold in certain assays .

Anticancer Activity

Triazole derivatives have also demonstrated promising anticancer activity. The compound under discussion has been evaluated against various cancer cell lines. Preliminary findings suggest moderate cytostatic activity, with inhibition growth percentages (IGP) observed in multiple human tumor cell lines from the NCI-60 panel. Notably, compounds similar to 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile exhibited significant activity against breast cancer cells (MCF7), indicating potential for further development as an anticancer agent .

The mechanism by which 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile exerts its biological effects is linked to its structural properties that allow it to interact with key enzymes and receptors. The presence of fluorine in the phenyl ring may enhance lipophilicity and improve binding affinity to target proteins.

Case Studies

Several studies have investigated the biological effects of similar triazole compounds:

  • Antiviral Efficacy : A study demonstrated that a closely related triazole compound inhibited replication in MHV (Mouse Hepatitis Virus) assays by disrupting kinase activity essential for viral proliferation .
  • Cytotoxicity Testing : In vitro testing on various cancer cell lines revealed that modifications in the triazole structure significantly influenced cytotoxic activity. For example, compounds with specific substituents on the phenyl ring showed enhanced activity against Jurkat and HT29 cell lines .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that electron-withdrawing groups on the phenyl ring are crucial for enhancing biological activity. This insight is essential for guiding future synthetic efforts aimed at optimizing efficacy .

Data Summary Table

Property Value
Molecular FormulaC11H9FN4O
Molecular Weight232.22 g/mol
CAS Number860786-21-6
Antiviral ActivityInhibits CSNK2A2 by fourfold
Anticancer ActivityModerate IGP in NCI panel
Key InteractionProtein kinases

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile?

  • Methodology :

  • Synthesis : Utilize nucleophilic substitution or cyclocondensation reactions involving triazole precursors and fluorophenyl derivatives. For example, coupling 3-fluorophenyl hydrazine with acetonitrile-containing intermediates under reflux conditions in aprotic solvents (e.g., DMF or acetonitrile) .

  • Characterization : Employ NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>95%), and mass spectrometry (HRMS) to verify molecular weight. Predicted physicochemical properties (e.g., PSA, boiling point) from analogous triazole-acetonitrile derivatives can guide solvent selection (Table 1) .

    • Table 1: Predicted Physicochemical Properties (Based on Analogous Compounds)
PropertyValueSource
PSA80.52 Ų
Boiling Point525.2±60.0 °C (Predicted)
Density1.52±0.1 g/cm³ (Predicted)
pKa0.21±0.10 (Predicted)

Q. What are the critical physicochemical properties to consider during experimental design?

  • Key Properties :

  • Polar Surface Area (PSA) : Affects solubility and membrane permeability; use polar solvents (e.g., DMSO) for dissolution .
  • Thermal Stability : Predicted boiling point (~525°C) suggests suitability for high-temperature reactions (e.g., cyclizations) .
  • Acid-Base Behavior : Low pKa (0.21) indicates weak acidity; avoid strongly basic conditions to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodology :

  • Cross-Validation : Compare experimental solubility (e.g., in acetonitrile, DMF) with computational predictions using tools like COSMO-RS .
  • Controlled Replication : Standardize solvent purity, temperature, and humidity conditions. For example, discrepancies in reaction yields may arise from trace moisture; use molecular sieves or inert atmospheres .
  • Data Triangulation : Combine HPLC, NMR, and X-ray crystallography to confirm structural consistency across batches .

Q. What computational strategies are effective for predicting reaction pathways or electronic properties?

  • Methodology :

  • Quantum Chemical Calculations : Use Gaussian or ORCA for transition-state modeling of triazole ring formation. Compare activation energies of fluorophenyl vs. non-fluorinated analogs to assess electronic effects .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the acetonitrile group may act as an electron-withdrawing moiety, influencing regioselectivity .
  • Machine Learning : Train models on PubChem datasets (e.g., triazole derivatives) to predict reaction yields under varied conditions .

Q. How can experimental design (DoE) optimize reaction conditions for this compound?

  • Methodology :

  • Factorial Design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix. For instance, vary Pd catalyst concentrations (0.5–2 mol%) to maximize coupling efficiency .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. yield) to identify optimal conditions .
  • Sensitivity Analysis : Prioritize factors (e.g., solvent polarity) using Pareto charts to reduce experimental iterations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions due to potential dust formation .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .

Notes on Data Sources

  • Predicted properties (Table 1) are derived from structurally similar compounds due to limited experimental data for the target molecule.
  • Computational methods (e.g., ICReDD’s reaction path search) are recommended for hypothesis-driven experimentation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile
Reactant of Route 2
2-[4-(3-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile

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